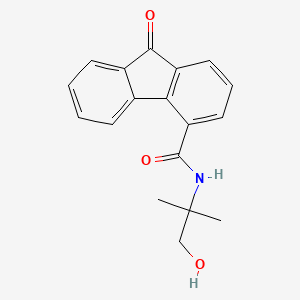

N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide, also known as TOFA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. TOFA is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and energy metabolism.

科学研究应用

N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been used extensively in scientific research to investigate the role of ACC in various biological processes, including lipid metabolism, insulin signaling, and cancer. In particular, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to inhibit the growth of cancer cells by suppressing fatty acid synthesis, which is essential for cancer cell proliferation. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been used to study the effects of ACC inhibition on glucose metabolism and insulin sensitivity, which are important in the development of metabolic disorders such as diabetes.

作用机制

N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide acts as a competitive inhibitor of ACC by binding to the biotin carboxylase domain of the enzyme. This prevents the conversion of acetyl-CoA to malonyl-CoA, which is a key step in the synthesis of fatty acids. As a result, the levels of intracellular fatty acids are reduced, leading to the suppression of cancer cell growth and the improvement of insulin sensitivity.

Biochemical and Physiological Effects

N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of fatty acid synthesis, the suppression of cancer cell growth, and the improvement of glucose metabolism and insulin sensitivity. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

实验室实验的优点和局限性

N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has several advantages for lab experiments, including its high potency and specificity for ACC inhibition, as well as its ability to penetrate cell membranes and inhibit intracellular fatty acid synthesis. However, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide also has some limitations, including its potential cytotoxicity at high concentrations and its limited solubility in aqueous solutions.

未来方向

There are several future directions for research on N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide, including the development of more potent and selective ACC inhibitors, the investigation of the effects of ACC inhibition on other biological processes, such as autophagy and inflammation, and the evaluation of the therapeutic potential of ACC inhibitors in the treatment of metabolic disorders and cancer. Additionally, the use of N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide in combination with other drugs or therapies may provide synergistic effects and improve treatment outcomes.

合成方法

N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide can be synthesized through a multistep process involving the reaction of fluorenone with tert-butyl hydroperoxide, followed by the reaction with hydroxylamine hydrochloride, and then with isobutyl chloroformate. The resulting intermediate is then reacted with ammonia to produce N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide in high yield and purity.

属性

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-18(2,10-20)19-17(22)14-9-5-8-13-15(14)11-6-3-4-7-12(11)16(13)21/h3-9,20H,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSXJRXSUMONU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)

![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)

![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)

![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)

![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)

![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)

![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)

![ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5774271.png)